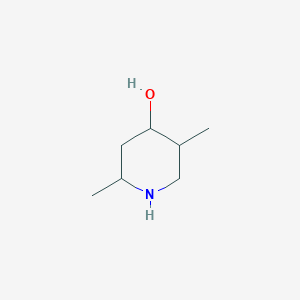![molecular formula C9H6ClN5O2 B12937220 2-Chloro-5-nitro-N-[(4H-1,2,3-triazol-4-ylidene)methyl]aniline CAS No. 92309-98-3](/img/structure/B12937220.png)
2-Chloro-5-nitro-N-[(4H-1,2,3-triazol-4-ylidene)methyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1H-1,2,3-Triazol-4-yl)methylene)-2-chloro-5-nitroaniline is a compound that belongs to the class of 1,2,3-triazoles, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science This compound is particularly interesting due to its unique structural features, which include a triazole ring, a nitro group, and a chloro-substituted aniline moiety
准备方法
The synthesis of N-((1H-1,2,3-Triazol-4-yl)methylene)-2-chloro-5-nitroaniline typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via “click” chemistry, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions, typically using a mixture of concentrated nitric acid and sulfuric acid.
化学反应分析
N-((1H-1,2,3-Triazol-4-yl)methylene)-2-chloro-5-nitroaniline undergoes several types of chemical reactions:
科学研究应用
N-((1H-1,2,3-Triazol-4-yl)methylene)-2-chloro-5-nitroaniline has several scientific research applications:
Pharmaceuticals: It is used in the development of new drugs due to its potential biological activities, such as antimicrobial and anticancer properties.
Agrochemicals: It is used in the synthesis of new pesticides and herbicides.
Materials Science: It is used in the development of new materials with unique properties, such as corrosion inhibitors and photostabilizers.
作用机制
The mechanism of action of N-((1H-1,2,3-Triazol-4-yl)methylene)-2-chloro-5-nitroaniline involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . In its anticancer activity, it may induce apoptosis in cancer cells by disrupting their cellular signaling pathways .
相似化合物的比较
N-((1H-1,2,3-Triazol-4-yl)methylene)-2-chloro-5-nitroaniline can be compared with other similar compounds, such as:
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Nitroaniline Derivatives: These compounds share the nitroaniline moiety and are used in similar applications, such as dyes and pharmaceuticals.
Chloro-substituted Anilines: These compounds share the chloro-substituted aniline structure and are used in the synthesis of various organic compounds.
属性
CAS 编号 |
92309-98-3 |
|---|---|
分子式 |
C9H6ClN5O2 |
分子量 |
251.63 g/mol |
IUPAC 名称 |
N-(2-chloro-5-nitrophenyl)-1-(2H-triazol-4-yl)methanimine |
InChI |
InChI=1S/C9H6ClN5O2/c10-8-2-1-7(15(16)17)3-9(8)11-4-6-5-12-14-13-6/h1-5H,(H,12,13,14) |
InChI 键 |
JLFJIKMGDBFFSL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N=CC2=NNN=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



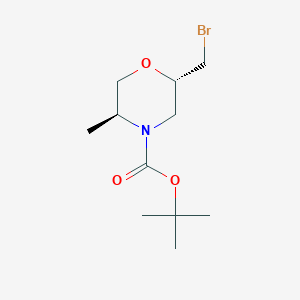
![[(1R)-2-amino-1-phenylethyl]dimethylamine](/img/structure/B12937150.png)
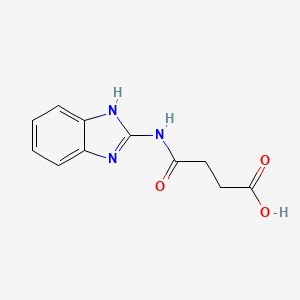
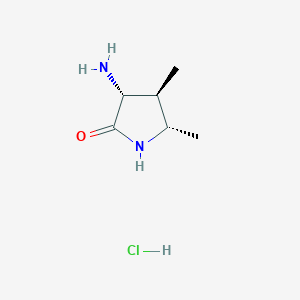
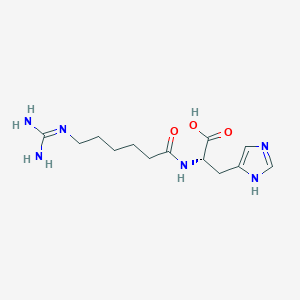
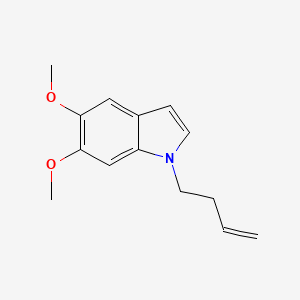
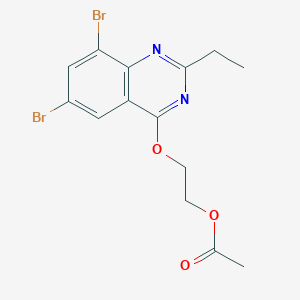
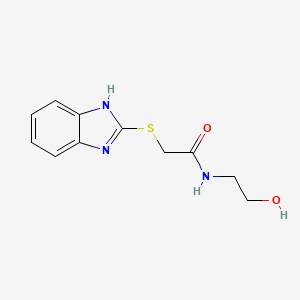
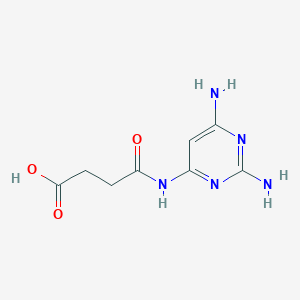
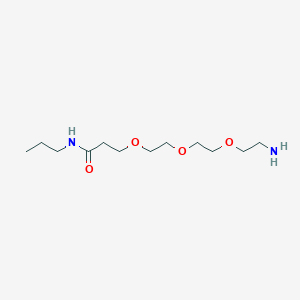

![Methyl 2-{[(1H-imidazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12937222.png)
